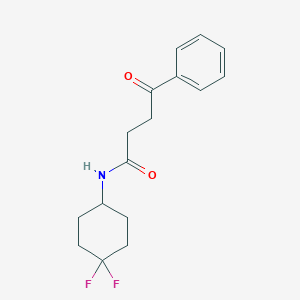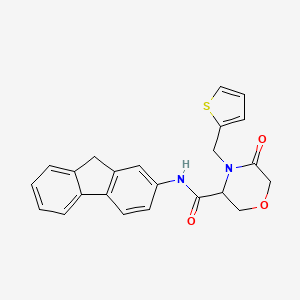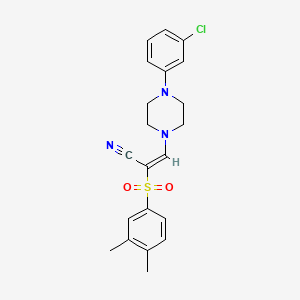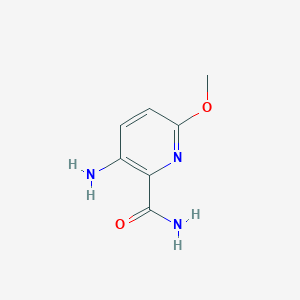![molecular formula C9H17NS B2507169 3-Methylsulfanyl-1-azaspiro[4.4]nonane CAS No. 2445784-87-0](/img/structure/B2507169.png)
3-Methylsulfanyl-1-azaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-Methylsulfanyl-1-azaspiro[4.4]nonane is a derivative of the 1-azaspiro[4.4]nonane ring system, which is a core structure in several bioactive natural products, such as cephalotaxine and its derivatives that exhibit antileukemic activity. The 1-azaspiro[4.4]nonane ring system is also used as a template for constructing synthetic receptors and as intermediates in the synthesis of enzyme inhibitors .
Synthesis Analysis
The synthesis of related compounds, such as 1-methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxide, involves the reaction of quinaldine with methylsulfinylmethyl carbanion. This suggests that similar synthetic strategies could be employed for the synthesis of this compound, potentially involving the formation of a cyclopentane ring onto a pre-existing pyrrolidine derivative or vice versa .
Molecular Structure Analysis
The molecular structure of 1-methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxide, a compound related to this compound, has been elucidated using spectral data and chemical evidence. Proton and carbon-13 nuclear magnetic resonance spectroscopy, along with molecular mechanics calculations, have been used to investigate the conformation of the molecule, indicating a stable conformer with a chair thiane ring and an equatorial sulfoxy group .
Chemical Reactions Analysis
Although specific chemical reactions of this compound are not detailed in the provided papers, the synthesis and structural analysis of similar compounds suggest that it may undergo reactions typical of azaspiro compounds and thioethers, such as nucleophilic substitutions or oxidation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, based on the properties of structurally related compounds, it can be inferred that the compound may exhibit characteristics such as a specific conformational stability due to the presence of the azaspiro ring system and potential reactivity associated with the methylsulfanyl group .
Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Properties
Research has focused on the synthesis and evaluation of derivatives of 2-azaspiro[4.4]nonane for their anticonvulsant properties. N-benzyl and N-aminophenyl derivatives of this compound have been synthesized and tested in various models for anticonvulsant activity. Among these derivatives, certain compounds have shown potent anticonvulsant effects, indicating the therapeutic potential of this scaffold in epilepsy treatment. The studies have also explored the structure-activity relationships (SAR) to enhance the understanding of how structural modifications impact biological activity (Obniska et al., 2005).
Role in Antileukemic Activity
The core structure of 1-azaspiro[4.4]nonane is significant in the context of cephalotaxine and its derivatives, such as homoharringtonine, which exhibit pronounced antileukemic activity. This discovery has led to a high rate of complete hematological remission in patients with chronic myelogenous leukemia resistant to existing therapies. The synthesis and development of new methods for constructing the 1-azaspiro[4.4]nonane ring system have received considerable attention due to its importance in bioactive natural products (El Bialy et al., 2005).
Development of Synthetic Receptors and Enzyme Inhibitors
The 1-azaspiro[4.4]nonanones, derivatives of 3-Methylsulfanyl-1-azaspiro[4.4]nonane, have been used as templates for constructing synthetic receptors and intermediates in the synthesis of enzyme inhibitors. These applications underscore the versatility of the azaspiro[4.4]nonane framework in medicinal chemistry and drug development (Sinibaldi & Canet, 2008).
Synthesis of Bioactive Natural Product Analogs
The synthetic strategies for constructing the 1-azaspiro[4.4]nonane ring system have been categorized into methods focusing on the formation of cyclopentane or pyrrolidine rings. These methodologies are pivotal in synthesizing analogs of bioactive natural products, showcasing the compound's role in the discovery and development of new therapeutic agents (El Bialy et al., 2005).
Propiedades
IUPAC Name |
3-methylsulfanyl-1-azaspiro[4.4]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-11-8-6-9(10-7-8)4-2-3-5-9/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKMGONPCLJZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2(CCCC2)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid](/img/structure/B2507086.png)



![N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507093.png)
![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-{4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2507096.png)
![2-((3-(4-(m-tolyl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2507097.png)


![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2507103.png)

![Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2507108.png)
![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2507109.png)